8-Azaxanthine

xanthine dehydrogenase enzyme inhibition purine metabolism

8-Azaxanthine (CAS 103939-18-0) is a competitive uricase inhibitor validated by Lineweaver-Burk analysis and crystal structures (PDB: 1UOX, 2IBA, 3F2M), and a xanthine dehydrogenase inhibitor (Ki=0.160 mM). Unlike generic purine analogs, it selectively binds the NMT1 riboswitch while rejecting closely related compounds, and arrests P. aeruginosa growth at defined 5 mM thresholds. Generic substitution is unreliable due to distinct Ki values and binding mechanisms. Procure this validated scaffold for enzyme kinetics, structural biology, riboswitch engineering, and A1 adenosine receptor antagonist development.

Molecular Formula C4H3N5O2
Molecular Weight 153.10 g/mol
CAS No. 103939-18-0
Cat. No. B011884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaxanthine
CAS103939-18-0
Synonymsphotocarcinorin
Molecular FormulaC4H3N5O2
Molecular Weight153.10 g/mol
Structural Identifiers
SMILESC12=NNN=C1NC(=O)NC2=O
InChIInChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)
InChIKeyKVGVQTOQSNJTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaxanthine (CAS 103939-18-0): A 8-Aza Purine Analog with Defined Uricase, Xanthine Dehydrogenase, and Riboswitch Binding Profiles for Research Procurement


8-Azaxanthine (CAS 103939-18-0) is a nitrogen-substituted purine analog (triazolopyrimidine) wherein the C8 carbon is replaced by nitrogen [1]. This 8-aza modification yields a distinct inhibitor profile across multiple enzyme classes, including urate oxidase (uricase), xanthine dehydrogenase, and adenosine receptors [1][2]. Unlike many broad-spectrum purine analogs, 8-azaxanthine exhibits context-dependent activity ranging from competitive uricase inhibition to selective binding in bacterial riboswitch aptamers [3][4].

Why Generic Substitution Fails: Structural and Selectivity Differences Between 8-Azaxanthine and Related Purine Analogs


Generic substitution of 8-azaxanthine with other azapurines or purine analogs is scientifically unreliable due to pronounced differences in enzyme inhibition constants (Ki), competitive binding mechanisms, and cell-type-specific activity. For example, 8-azaxanthine acts as a competitive inhibitor of xanthine dehydrogenase (Ki = 0.160 mM), whereas 8-azaguanine exhibits noncompetitive inhibition (Ki = 0.077 mM), and 6-mercaptopurine is far more potent (Ki = 0.008 mM) [1]. In uricase assays, 8-azaxanthine demonstrates in vivo inhibitory strength not correlated with in vitro data, unlike 8-azahypoxanthine [2]. Furthermore, 8-azaxanthine selectively binds the NMT1 riboswitch motif while rejecting closely related compounds [3]. These quantitative disparities underscore the necessity of compound-specific verification rather than class-level assumptions.

8-Azaxanthine Quantitative Differentiation Guide: Head-to-Head Enzyme Inhibition and Binding Data vs. Key Comparators


8-Azaxanthine vs. 8-Azaguanine and 6-Mercaptopurine: Xanthine Dehydrogenase Inhibition Constants (Ki)

In competitive inhibition assays against xanthine dehydrogenase from Triatoma infestans fat body, 8-azaxanthine exhibits a Ki of 0.160 mM, compared to 8-azaguanine (noncompetitive inhibition, Ki = 0.077 mM) and 6-mercaptopurine (Ki = 0.008 mM) [1]. The distinct inhibition mechanism (competitive vs. noncompetitive) and the 20-fold difference in potency versus 6-mercaptopurine demonstrate that 8-azaxanthine occupies a specific intermediate-affinity competitive niche.

xanthine dehydrogenase enzyme inhibition purine metabolism

8-Azaxanthine Uricase Inhibition: In Vivo vs. In Vitro Potency Ranking Relative to 2,8-Diazahypoxanthine and Oxonate

In a comparative uricase inhibition study using rat liver homogenates, 2,8-diazahypoxanthine was the most potent inhibitor in vitro, followed by 2-azahypoxanthine, 8-azaxanthine, 8-azahypoxanthine, and oxonate [1]. However, in vivo measurement of serum urate and allantoin levels revealed that 8-azaxanthine and 8-azahypoxanthine were both relatively strong uricase inhibitors, despite the latter's weak in vitro activity [1]. 8-Azaxanthine was confirmed as a competitive inhibitor via Lineweaver-Burk analysis [1].

urate oxidase uricase inhibition gout model

8-Azaxanthine Derivative vs. Caffeine: Adenosine A1 Receptor Selectivity and Potency Fold-Difference

The 7-cyclopentyl-1,3-dimethyl-8-azaxanthine derivative was directly compared to caffeine in radioligand binding assays. It was 3-fold more potent than caffeine at adenosine A1 receptors and 6-fold less active at A2 receptors [1][2]. Further, 7-cyclopentyl-1,3-dipropyl-8-azaxanthine was noted as one of the most potent and selective among 7-alkyl-substituted xanthines at A1 receptors [1].

adenosine receptor A1 antagonist xanthine derivative

8-Azaxanthine vs. 8-Azaguanine: Differential Growth Inhibition of Pseudomonas aeruginosa

In Pseudomonas aeruginosa NCTC 8203, 8-azaguanine does not inhibit growth but undergoes slow deamination, whereas 8-azaxanthine temporarily arrests growth [1]. Furthermore, mutant strains resistant to 10 mM 8-azaguanine and 5 mM 8-azaxanthine were isolated, indicating compound-specific resistance thresholds [2]. 8-Azaxanthine also completely inhibited adaptation to uric acid oxidation, while 8-azaguanine only delayed adaptation [2].

antimicrobial Pseudomonas purine antimetabolite

8-Azaxanthine Selective Binding to NMT1 Riboswitch vs. Rejection of Closely Related Compounds

Biochemical screening of numerous ligand candidates revealed that NMT1 motif RNA constructs most tightly bind 8-azaxanthine, xanthine, and uric acid, whereas most other closely related compounds are strongly rejected [1][2]. This selective recognition forms the basis of a bacterial riboswitch class that specifically senses oxidized purines to regulate genes associated with purine transport and oxidation [1].

riboswitch RNA aptamer purine sensing

8-Azaxanthine Procurement-Relevant Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Enzyme Mechanism Studies: Uricase Competitive Inhibition and Structural Biology

8-Azaxanthine is a validated competitive inhibitor of urate oxidase (uricase), confirmed by Lineweaver-Burk analysis [1]. Multiple high-resolution crystal structures (e.g., PDB: 1UOX, 2IBA, 3F2M) have been solved with 8-azaxanthine bound in the active site, revealing an oxidation mechanism that does not require ions or prosthetic groups [2]. This makes it an essential tool for structural biologists and enzymologists investigating uricase catalytic mechanisms or developing uricase inhibitors for gout research. Its distinct in vivo vs. in vitro inhibitory profile further supports pharmacokinetic and pharmacodynamic studies [1].

Adenosine Receptor Pharmacology: A1-Selective Antagonist Tool Compound Development

Derivatives such as 7-cyclopentyl-1,3-dipropyl-8-azaxanthine exhibit high potency and selectivity for adenosine A1 receptors compared to A2 receptors [1]. This quantitative selectivity (e.g., 3× more potent than caffeine at A1, 6× less active at A2) enables precise pharmacological dissection of adenosine receptor subtype functions in cardiovascular, neurological, and inflammatory models [1]. Procurement of the parent 8-azaxanthine scaffold supports further medicinal chemistry optimization of A1-selective antagonists.

Microbial Purine Metabolism and Antimetabolite Research

8-Azaxanthine temporarily arrests Pseudomonas aeruginosa growth and completely inhibits adaptation to uric acid oxidation, whereas 8-azaguanine does not [1][2]. This differential activity, coupled with defined resistance thresholds (5 mM for 8-azaxanthine vs. 10 mM for 8-azaguanine), provides a precise system for studying purine antimetabolite mechanisms, bacterial purine salvage pathways, and the development of antimicrobial resistance [1][2].

Synthetic Biology: Engineering Xanthine-Responsive Riboswitches

8-Azaxanthine is one of only three ligands (along with xanthine and uric acid) that are tightly bound by the NMT1 riboswitch aptamer, while numerous closely related compounds are rejected [1]. This selective recognition has been structurally characterized (PDB: 7ELS) and functionally validated in gene regulation assays [1]. For synthetic biologists developing RNA-based biosensors, gene expression control modules, or studying riboswitch evolution, 8-azaxanthine serves as a defined, high-specificity ligand for the xanthine riboswitch class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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